molecular formula C29H27N3O2S B11027693 (1Z)-8-methoxy-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-8-methoxy-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11027693
M. Wt: 481.6 g/mol
InChI Key: HRVBVKNYRYEUER-UHFFFAOYSA-N
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Description

The compound (1Z)-8-methoxy-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various fields of scientific research. Its unique structure, which includes a benzothiazole moiety and a pyrroloquinoline core, makes it an interesting subject for studies in medicinal chemistry, materials science, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-8-methoxy-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Construction of the Pyrroloquinoline Core: This involves the condensation of an appropriate aniline derivative with a diketone, followed by cyclization and oxidation steps.

    Final Coupling Reaction: The benzothiazole and pyrroloquinoline intermediates are coupled under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.

    Process Intensification: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced chromatographic methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(1Z)-8-methoxy-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents (bromine or chlorine in the presence of a Lewis acid).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1Z)-8-methoxy-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel organic materials with unique electronic or optical properties.

    Synthetic Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (1Z)-8-methoxy-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-8-methoxy-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: stands out due to its combination of a benzothiazole moiety and a pyrroloquinoline core, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and properties.

Properties

Molecular Formula

C29H27N3O2S

Molecular Weight

481.6 g/mol

IUPAC Name

6-methoxy-9,11,11-trimethyl-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C29H27N3O2S/c1-16-6-11-23-24(12-16)35-27(31-23)18-7-9-19(10-8-18)30-25-22-14-20(34-5)13-21-17(2)15-29(3,4)32(26(21)22)28(25)33/h6-14,17H,15H2,1-5H3

InChI Key

HRVBVKNYRYEUER-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C)C2=O)OC)(C)C

Origin of Product

United States

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